molecular formula C24H20N4O4 B3009200 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-10-1

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No. B3009200
CAS RN: 1005062-10-1
M. Wt: 428.448
InChI Key: BQUOUFFAFFJOTE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound containing a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

Scientific Research Applications

Fluorescence Properties and Sensing

This compound can be synthesized to exhibit fluorescence properties, which can be utilized in the development of fluorescent probes . These probes can be particularly useful for detecting metal ions, such as silver (Ag+), with high selectivity and sensitivity . The fluorescence can vary from orange-red to cyan in different solvents, indicating potential applications in sensing technologies.

Pharmaceutical Applications

Derivatives of pyrazole, which is structurally related to the compound , have been used in various pharmaceutical applications. They exhibit a range of biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory effects . This suggests that the compound could be explored for similar therapeutic uses.

Organic Nonlinear Optical Materials

Pyrazoline compounds, which share a similar core structure with the compound, have been reported to possess good thermal stability and washing resistance. They can be used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . This opens up research avenues in the field of optoelectronics and photonics.

Anticancer Activity

The compound’s framework is conducive to modifications that can lead to potent anticancer activities. In vitro screenings of similar compounds have shown effectiveness against various cancer cell lines, suggesting that further research could lead to the development of new anticancer drugs .

Catalysis

The compound can act as a catalyst in chemical reactions. For instance, it can be involved in the synthesis of other complex molecules, potentially improving the efficiency and selectivity of these synthetic processes .

Textile Industry

Compounds with a pyrazoline base are used as fluorescent whitening agents in the textile industry . Given the structural similarity, the compound could be investigated for its potential use in enhancing the brightness and whiteness of fabrics.

High-Tech Applications

Recent developments have seen pyrazoline derivatives being used in high-tech fields as laser dyes and fluorescent probes . The compound could be part of this innovative branch, contributing to advancements in laser technology and imaging techniques.

Antimicrobial and Antiviral Research

Indole derivatives, which are structurally related to the compound, have shown a wide range of biological activities, including antimicrobial and antiviral properties . This suggests that the compound could be synthesized and tested for similar activities, contributing to the fight against infectious diseases.

properties

IUPAC Name

1-benzyl-3-(4-nitrophenyl)-5-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c29-23-20-21(17-11-13-19(14-12-17)28(31)32)25-26(15-16-7-3-1-4-8-16)22(20)24(30)27(23)18-9-5-2-6-10-18/h1-14,20-22,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUOUFFAFFJOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

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